5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid
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Overview
Description
5-[2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid is a member of benzoic acids and an organohalogen compound.
Scientific Research Applications
Synthesis and Medicinal Applications
A variety of studies have focused on the synthesis and potential medicinal applications of compounds related to 5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid. For instance, Gomha and Khalil (2012) demonstrated the successful implementation of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showcasing the potential for innovative synthesis methods in medicinal chemistry (Gomha & Khalil, 2012). Additionally, the synthesis of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide and their evaluation for antibacterial activity was studied by Siddiqa et al. (2014), highlighting the antimicrobial potential of these compounds (Siddiqa et al., 2014).
Photonic and Optical Applications
Research into the optical properties of hydrazone derivatives, such as those related to this compound, has also been conducted. Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives for potential applications in photonic devices (Nair et al., 2022).
Antimicrobial and Antiviral Research
The antimicrobial and antiviral properties of compounds similar to this compound have been a subject of research as well. For example, a study by Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid and evaluated their antiviral activity (Chen et al., 2010).
Structural Analysis and Characterization
Structural analysis and characterization of similar compounds have been conducted to understand their properties better. Jasinski et al. (2008) focused on the structures of two chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone, which could provide insights into the behavior of related compounds (Jasinski et al., 2008).
Properties
Molecular Formula |
C16H13ClN2O4 |
---|---|
Molecular Weight |
332.74 g/mol |
IUPAC Name |
5-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C16H13ClN2O4/c1-9(10-2-5-14-15(6-10)23-8-22-14)18-19-11-3-4-13(17)12(7-11)16(20)21/h2-7,19H,8H2,1H3,(H,20,21)/b18-9+ |
InChI Key |
IHSBQUNDZINXHS-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC3=C(C=C2)OCO3 |
SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC3=C(C=C2)OCO3 |
solubility |
11.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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